N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring, a phenyl group, and a thiophen-2-ylmethyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the dioxidotetrahydrothiophene ring, followed by the introduction of the phenyl and thiophen-2-ylmethyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its efficacy in treating certain diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound can bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can be compared with other similar compounds, such as:
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophene ring but differ in their substituents, leading to different chemical and biological properties.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide: This compound has a similar core structure but includes different functional groups, which can affect its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21NO4S3 |
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Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-phenyl-N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C20H21NO4S3/c22-20(18-19(27-11-9-25-18)15-5-2-1-3-6-15)21(13-17-7-4-10-26-17)16-8-12-28(23,24)14-16/h1-7,10,16H,8-9,11-14H2 |
InChI Key |
DEBAFFBKFCPJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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